molecular formula C19H25NO4 B12864025 3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid

3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid

Cat. No.: B12864025
M. Wt: 331.4 g/mol
InChI Key: QLYJZZMBAYRHIU-UHFFFAOYSA-N
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Description

3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[5.5]undecane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a benzyloxycarbonyl group and a carboxylic acid functional group further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds .

Scientific Research Applications

3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence its binding to biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
  • 2,9-dioxaspiro[5.5]undecane-3-carboxylic acid
  • 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid

Uniqueness

3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

3-phenylmethoxycarbonyl-3-azaspiro[5.5]undecane-9-carboxylic acid

InChI

InChI=1S/C19H25NO4/c21-17(22)16-6-8-19(9-7-16)10-12-20(13-11-19)18(23)24-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,21,22)

InChI Key

QLYJZZMBAYRHIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(=O)O)CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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